molecular formula C17H11NO3 B014155 4-(Maleimido)benzophenone CAS No. 92944-71-3

4-(Maleimido)benzophenone

Cat. No. B014155
CAS RN: 92944-71-3
M. Wt: 277.27 g/mol
InChI Key: OZIZEXQRIOURIJ-UHFFFAOYSA-N
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Description

4-(Maleimido)benzophenone is a heterobifunctional cross-linking reagent containing a sulfhydryl-specific group and a photo-active group . It is typically coupled initially by thioether to a molecule containing free sulfhydryl buffered at pH 6.8 (6.5-7.0). The second bonding occurs during UV irradiation (250 nm) via a diradical excited state .


Molecular Structure Analysis

The empirical formula of 4-(Maleimido)benzophenone is C17H11NO3 . Its molecular weight is 277.27 . The SMILES string representation is O=C1C=CC(=O)N1c2ccc(cc2)C(=O)c3ccccc3 .


Chemical Reactions Analysis

4-(Maleimido)benzophenone is typically coupled initially by thioether to a molecule containing free sulfhydryl . The second bonding occurs during UV irradiation (250 nm) via a diradical excited state . Benzophenones demonstrate greater specificity for C-H insertion and are more stable in water than analogous reagents .


Physical And Chemical Properties Analysis

4-(Maleimido)benzophenone is a solid at 20°C . It is soluble in chloroform and DMF . It should be stored under inert gas at -20°C . It is light sensitive, moisture sensitive, and heat sensitive .

Safety and Hazards

4-(Maleimido)benzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of 4-(Maleimido)benzophenone is molecules containing free sulfhydryl groups . This compound is particularly used in the field of polymer science, especially in the study of polymer cross-linking and modification .

Mode of Action

4-(Maleimido)benzophenone interacts with its targets through a two-step bonding process. Initially, it is coupled by thioether to a molecule containing free sulfhydryl . The second bonding occurs during UV irradiation (250 nm) via a diradical excited state .

Biochemical Pathways

The biochemical pathways affected by 4-(Maleimido)benzophenone are primarily related to the polymerization of maleimide-functionalized compounds . This process is critical for creating advanced materials with specific mechanical and thermal properties .

Pharmacokinetics

It is soluble in chloroform and dmf , which may influence its distribution and elimination in a biological system.

Result of Action

The result of the action of 4-(Maleimido)benzophenone is the formation of cross-linked polymers with specific mechanical and thermal properties . In a specific example, the treatment of murine leukaemia virus reverse transcriptase with benzophenone 4-maleimide inactivates DNA polymerase activity, but has no effect on the RNAase H function .

Action Environment

The action of 4-(Maleimido)benzophenone is influenced by environmental factors such as pH and light. The initial coupling to the target molecule occurs at a pH of 6.8 (6.5-7.0) . The second bonding step requires UV irradiation . Therefore, the efficacy and stability of 4-(Maleimido)benzophenone are dependent on these environmental conditions.

properties

IUPAC Name

1-(4-benzoylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIZEXQRIOURIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239207
Record name Benzophenone-4-maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Maleimido)benzophenone

CAS RN

92944-71-3
Record name Benzophenone-4-maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092944713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone-4-maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The method of Example 2 was employed, but, in place of the product of Example 1 the maleamic acid from Example 3 (15.0 g, 0.0508 mol) and anhydrous sodium ethanoate (3.00 g) in ethanoic anhydride (150 ml) were used. The maleimide was obtained. 1H-n.m.r (DMSO): δ 7.91 (4H, m, N-Ph); 7.52 (5H, m, Ph); 6.89 (2H, s, CH=CH), H.p.l.c. 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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